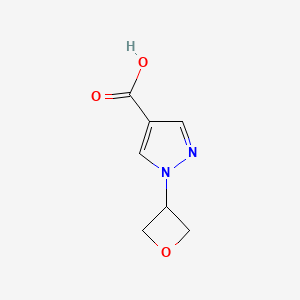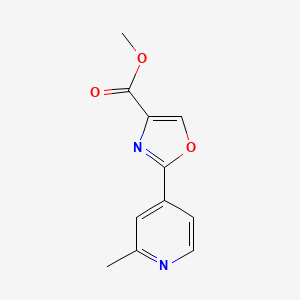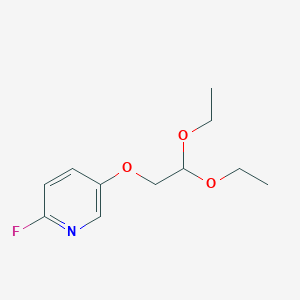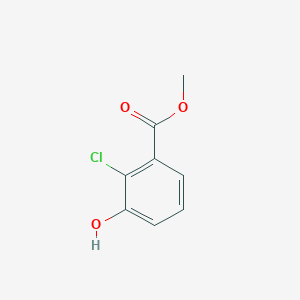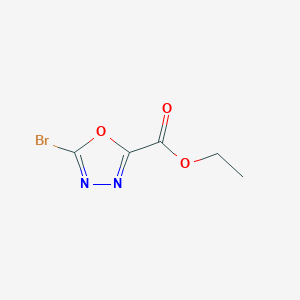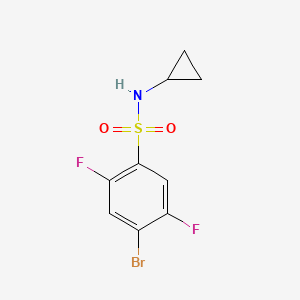
4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide
Descripción general
Descripción
“4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” is a chemical compound with the molecular formula C9H8BrF2NO2S . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” involves two main steps . The first step involves the preparation of 4-bromo-2,5-difluorobenzenesulfonyl chloride from 2-bromo-1,4-difluorobenzene and chlorosulfonic acid . The second step involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with cyclopropylamine and triethylamine to yield the final product .Molecular Structure Analysis
The molecular structure of “4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” has been analyzed in detail . The bond length of the C—Br bond is 1.884 Å, while the bond lengths of C2–F5 and C5–F1 are 1.349 Å and 1.353 Å, respectively . The angle of C4S1N1 is 108.55° due to steric stabilization .Chemical Reactions Analysis
The chemical reactions involving “4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” have been studied . The compound is used as a reactant in the synthesis of other chemical compounds .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
A study by Pişkin et al. (2020) synthesized and characterized new compounds similar to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide. They explored the photophysical and photochemical properties of these compounds in dimethyl sulfoxide, finding them useful for photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
HIV-1 Infection Prevention
Cheng De-ju (2015) investigated methylbenzenesulfonamide derivatives, noting their potential use in preventing human HIV-1 infection. This research suggests that compounds structurally similar to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide might be explored as candidate compounds for drug development targeting HIV-1 (Cheng De-ju, 2015).
Oxidizing Titrant in Analytical Chemistry
N. Gowda et al. (1983) synthesized sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide, and utilized it as an oxidizing titrant. This study illustrates the application of similar compounds in direct titrations of various substances, demonstrating their utility in analytical chemistry (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).
Enzyme Inhibition
A 2020 study by N. Riaz reported on the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, compounds with structural similarities to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide. These compounds were evaluated for their potential to inhibit enzymes like acetylcholinesterase and α-glucosidase, indicating their potential application in medical research and drug development (Riaz, 2020).
Safety And Hazards
While specific safety and hazard information for “4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” is not available, general safety precautions should always be followed when handling chemical compounds. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .
Propiedades
IUPAC Name |
4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWJHDBHIBYHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)
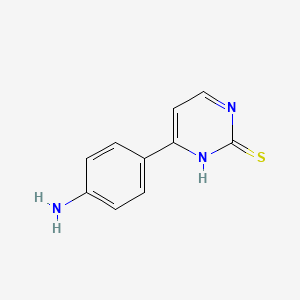
![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
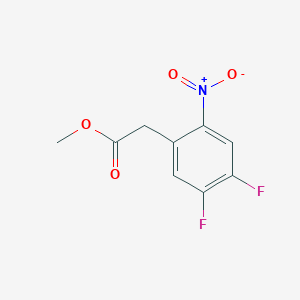
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)
